

An In-depth Technical Guide to N-(γ-Maleimidobutyryloxy)succinimide (GMBS)

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Compound of Interest

Compound Name: *N-(gamma-Maleimidobutyryloxy)succinimide*

Cat. No.: *B1671974*

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For Researchers, Scientists, and Drug Development Professionals

N-(γ-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and diagnostics. Its distinct chemical properties enable the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This guide provides a comprehensive overview of GMBS, including its chemical and physical characteristics, detailed experimental protocols for its use, and a visualization of its reaction mechanism.

Core Properties and Quantitative Data

GMBS is characterized by its non-cleavable, water-insoluble nature, necessitating its dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prior to use.^{[1][2]} Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, separated by a short aliphatic spacer arm.^{[1][2][3]} This spacer is notable for its low potential to elicit an immune response, making GMBS a preferred choice for creating antibody-drug conjugates and other bioconjugates for in vivo applications.^[1]

Property	Value	References
Spacer Arm Length	7.3 Å	[1][3][4][5][6][7][8]
Alternative Spacer Arm Length	7.4 Å	[9]
Molecular Weight	280.23 g/mol	[1][3][7][8]
Chemical Formula	C ₁₂ H ₁₂ N ₂ O ₆	[1][3]
CAS Number	80307-12-6	[1][3][8]
Reactive Groups	NHS ester, Maleimide	[1][3][7]
Reactivity Towards	Primary amines (-NH ₂), Sulfhydryl groups (-SH)	[1][3][7]
Solubility	Water-insoluble (soluble in DMF, DMSO)	[1][7]
Cleavability	Non-cleavable	[1][4][5]

Experimental Protocols: Two-Step Conjugation using GMBS

The following is a generalized two-step protocol for conjugating an amine-containing molecule (e.g., a protein or antibody) to a sulfhydryl-containing molecule.

Materials:

- GMBS crosslinker
- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing molecule (Molecule-SH)
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

Procedure:

Step 1: Reaction of GMBS with Amine-Containing Protein

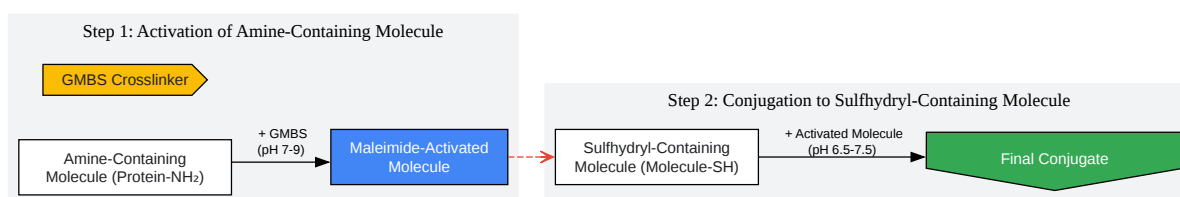
- **Dissolve GMBS:** Immediately before use, dissolve GMBS in a small amount of DMF or DMSO.
- **Prepare Protein Solution:** Dissolve the amine-containing protein in the conjugation buffer.
- **Reaction:** Add the dissolved GMBS to the protein solution. A 10- to 50-fold molar excess of GMBS over the protein is a common starting point. The optimal ratio may need to be determined empirically.^[8]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- **Removal of Excess GMBS:** Remove non-reacted GMBS using a desalting column equilibrated with the conjugation buffer. The product of this step is the maleimide-activated protein (Protein-maleimide).

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

- **Prepare Sulfhydryl-Containing Molecule:** Dissolve the sulfhydryl-containing molecule in the conjugation buffer.
- **Reaction:** Immediately add the maleimide-activated protein to the sulfhydryl-containing molecule solution.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching (Optional):** The reaction can be quenched by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β -mercaptoethanol).
- **Purification:** Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.

Reaction Mechanism and Workflow

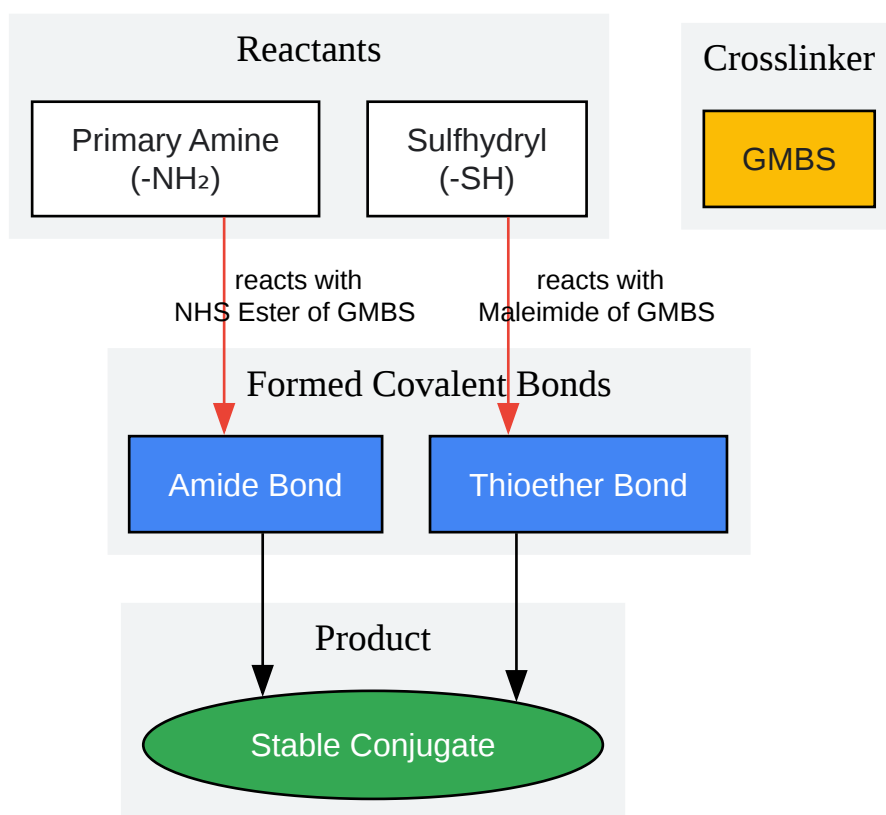
The conjugation process with GMBS follows a defined chemical pathway. The NHS ester of GMBS reacts with a primary amine on the first molecule to form a stable amide bond. Subsequently, the maleimide group of the now-activated molecule reacts with a sulfhydryl group on the second molecule to form a stable thioether bond.



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Caption: Two-step reaction workflow for bioconjugation using GMBS.

The first step involves the activation of the amine-containing molecule with GMBS. The NHS ester of GMBS reacts with primary amines at a pH range of 7-9.[8] The second step is the conjugation of the maleimide-activated molecule with the sulfhydryl-containing molecule, which occurs optimally at a pH of 6.5-7.5.[8]



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Caption: Logical relationship of GMBS-mediated conjugation.

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